molecular formula C25H28N4O4 B10994300 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide

Cat. No.: B10994300
M. Wt: 448.5 g/mol
InChI Key: VLDSSINAXUZSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-5-oxopentanamide: Similar structure but with a different position of the methoxy group.

    5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-chlorophenyl)-5-oxopentanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide

InChI

InChI=1S/C25H28N4O4/c1-33-20-8-4-7-19(17-20)26-23(30)10-5-11-24(31)28-12-14-29(15-13-28)25(32)22-16-18-6-2-3-9-21(18)27-22/h2-4,6-9,16-17,27H,5,10-15H2,1H3,(H,26,30)

InChI Key

VLDSSINAXUZSAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.